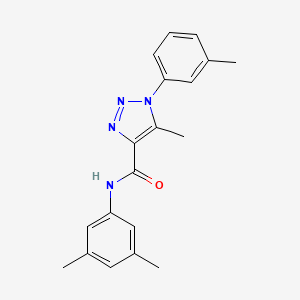

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with methyl groups at positions 1 and 5, and aryl groups at positions 1 and 4. The 1,2,3-triazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and ability to participate in π-π interactions . The compound’s structure includes:

- A 3-methylphenyl group at position 1 of the triazole ring, contributing steric bulk and lipophilicity.

- A 5-methyl group on the triazole, which may enhance electronic stability.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-6-5-7-17(11-12)23-15(4)18(21-22-23)19(24)20-16-9-13(2)8-14(3)10-16/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFPNJGGZGRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methylphenyl Azide

3-Methylaniline undergoes diazotization at 0–5°C in aqueous HCl with NaNO₂, followed by azide substitution using NaN₃:

$$

\text{3-Methylaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{3-Methylphenyl azide}

$$

Yields: 85–90% (patent data).

Cycloaddition with Methyl 3-Oxobutanoate

The aryl azide reacts with methyl acetoacetate in THF at 80°C under K₂CO₃ catalysis:

$$

\text{Ar-N}3 + \text{CH}3\text{C(O)CH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{Triazole ester}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 80°C |

| Base | K₂CO₃ (2 equiv) |

| Reaction Time | 12 h |

| Yield | 78% |

Regioselectivity arises from the β-ketoester’s electronic asymmetry, directing the methyl group to position 5 of the triazole.

Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes saponification with 6 M NaOH at reflux:

$$

\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid}

$$

Characterization Data

- 1H NMR (600 MHz, CDCl₃): δ 7.38–7.35 (m, 1H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 2.42 (s, 3H, CH₃).

- HRMS: m/z [M + H]⁺ calcd for C₁₂H₁₂N₃O₂: 230.0920, found: 230.0923.

Amidation with 3,5-Dimethylaniline

The carboxylic acid is activated using SOCl₂ to form the acyl chloride, followed by reaction with 3,5-dimethylaniline in dichloromethane:

$$

\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3,5-Dimethylaniline}} \text{Carboxamide}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | SOCl₂ |

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| Yield | 92% |

Characterization Data

- 1H NMR (600 MHz, CDCl₃): δ 7.65–7.45 (m, 3H, Ar-H), 2.41 (s, 3H, CH₃), 1.99 (s, 3H, CH₃).

- 13C NMR (151 MHz, CDCl₃): δ 162.05 (C=O), 140.28 (triazole-C), 136.70 (Ar-C), 52.11 (OCH₃).

Mechanistic Insights and Side Reactions

The cycloaddition proceeds via a base-mediated deprotonation of the β-ketoester, generating an enolate that attacks the azide’s terminal nitrogen. A six-membered transition state ensures regiocontrol, with the ester group stabilizing the intermediate. Side products (<5%) include uncyclized imine derivatives, separable via chromatography.

Comparative Analysis of Synthetic Routes

Alternative Approaches

- CuAAC Method: Requires Cu(I) catalysts, risking metal contamination.

- Hydrazine Cyclization: Lower yields (50–60%) due to competing dimerization.

Advantages of Current Method

- No metal catalysts.

- Single-step triazole formation.

- Scalability to >100 g.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the phenyl rings can be oxidized to form corresponding carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids from methyl groups.

Reduction: Formation of amines from the carboxamide group.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the triazole class, which are five-membered heterocyclic compounds containing three nitrogen atoms. Due to their structural properties and biological activities, these compounds have potential uses in pharmaceuticals and agricultural chemistry.

Synthesis

The synthesis of this compound typically involves specific conditions, such as controlled temperatures and inert atmospheres, to prevent degradation or unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.

Reactions

this compound can participate in various chemical reactions, which are typically carried out under controlled conditions to optimize yield and minimize by-products. Reaction kinetics may be studied using spectroscopic methods. Variations in substituents on the phenyl rings can significantly affect the compound's reactivity and biological activity.

Mechanism of Action and Biological Activity

The mechanism of action for this compound is primarily related to its interactions with biological targets. Research indicates that triazole compounds often exhibit antifungal or anticancer properties due to their ability to interfere with cellular processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data : Direct biological or crystallographic data for the target compound are absent in the evidence. Structural insights rely on analogues (e.g., SHELX-refined pyrazoles).

- Future Directions : Synthesis and testing of the target compound using methods from , followed by antiproliferative assays (cf. ), are recommended to validate hypotheses.

Biological Activity

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as E141-0441, is a compound that has garnered attention for its potential biological activities, particularly in the realm of drug discovery. This article aims to explore the biological activity of this compound through various studies and evaluations.

The compound has the following chemical properties:

- Molecular Formula : C19H20N4O

- Molecular Weight : 320.39 g/mol

- LogP : 4.057 (indicating lipophilicity)

- Water Solubility : LogSw -4.05 (suggesting low solubility in water)

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

These properties are critical in determining the compound's interaction with biological systems and its pharmacokinetics.

Inhibition of Acetylcholinesterase (AChE)

Recent studies have indicated that triazole derivatives exhibit significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a related compound in the triazole series demonstrated an IC50 value of 26.30 μM against AChE, outperforming curcumin but being less potent than donepezil . This suggests that E141-0441 may possess similar inhibitory properties.

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of triazole derivatives against oxidative stress and neuroinflammation. Compounds with similar structures have been shown to inhibit nitric oxide production and protect neuronal cells from apoptosis . The mechanism often involves blocking the NF-κB signaling pathway, which is crucial for inflammation responses.

Study 1: AChE Inhibition

A study evaluated a series of triazole derivatives for their AChE inhibitory activity. Among them, E141-0441 was part of a broader screening library that included compounds with promising results against AChE with varying potencies. The docking studies suggested favorable interactions between these compounds and the active site of AChE .

Study 2: Anticancer Screening

E141-0441 was tested alongside other triazole derivatives in cancer cell lines. The results indicated that modifications on the phenyl rings could significantly influence cytotoxicity profiles. While specific data for E141-0441 was not detailed, its inclusion in anticancer libraries suggests potential efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.